4-Chlorodecahydroquinoline

Description

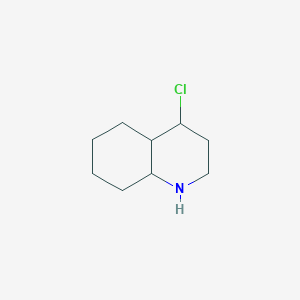

4-Chlorodecahydroquinoline is a bicyclic organic compound featuring a quinoline backbone with a fully saturated decahydroquinoline system and a chlorine substituent at the 4-position. The decahydro structure confers unique stereochemical and physicochemical properties, distinguishing it from aromatic quinoline derivatives.

Properties

IUPAC Name |

4-chloro-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRZSBDOSLQQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CCN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) is a widely employed chlorinating agent for hydroxyl-to-chlorine substitutions. In the synthesis of 4-chloro-2-(4-chlorophenyl)quinazoline, SOCl₂ in combination with dimethylformamide (DMF) facilitated the replacement of a hydroxyl group with chlorine under reflux conditions, yielding an 88% product. Adapting this protocol, decahydroquinoline bearing a hydroxyl group at the 4-position could undergo analogous chlorination. Key parameters include:

Phosphorus Oxychloride (POCl₃) Chlorination

Phosphorus oxychloride is another effective chlorinating agent, particularly for heterocycles. In the preparation of 4-chloro-6,7-dimethoxyquinoline, POCl₃ replaced a hydroxyl group at the 4-position under heated conditions. For decahydroquinoline derivatives, this method would require:

Table 1. Comparative Analysis of Chlorinating Agents

| Agent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| SOCl₂ + DMF | 80–100 | 1–2 | 75–88 | SO₂, HCl |

| POCl₃ | 100–120 | 3–5 | 65–80 | PO(OH)₃, HCl |

Cyclization Strategies for Ring Formation

Four-Component Condensation

A solvent-free, four-component synthesis of polyhydroquinolines was achieved via condensation of aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate at 100°C. While this yields partially hydrogenated systems, full hydrogenation could produce decahydroquinoline. Introducing 4-chlorobenzaldehyde as a starting aldehyde might direct chlorine incorporation during cyclization.

Friedel-Crafts Alkylation for Sulfone Analogues

In sulfonyl chloride synthesis, Friedel-Crafts alkylation of chlorobenzene with iron(III) chloride produced 4,4'-dichlorodiphenyl sulfone. Adapting this for decahydroquinoline would require a bicyclic amine precursor, though direct parallels are limited.

Environmental and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Chlorodecahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a catalyst like Pd/C.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated decahydroquinoline derivatives.

Substitution: Various substituted decahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

4-Chlorodecahydroquinoline derivatives have been studied for their potential as anticancer agents. Research indicates that certain derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including colorectal adenocarcinoma and leukemia . For instance, compounds containing 4-chloro-2-butynyl substituents demonstrated ID50 values comparable to established chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism involves interaction with biological targets such as enzymes and receptors, leading to modulation of their activity. The presence of the chloro group enhances binding affinity, making these compounds promising candidates for drug development .

Materials Science

Polymer Development

In materials science, this compound is utilized in synthesizing new polymers with enhanced properties. These polymers can be employed in coatings and other applications where unique material characteristics are desired.

Dyes and Sensors

Quinoline derivatives, including those related to this compound, are also used in manufacturing dyes and as selective sensors for metal ions and fluoride detection . This versatility highlights the compound's utility beyond medicinal applications.

Biological Studies

Biological Probes

The compound serves as a probe in biological studies to investigate interactions between heterocyclic compounds and biological targets. This application is crucial for understanding the pharmacodynamics of new drug candidates.

Case Study 1: Antiproliferative Activity

A study evaluated a series of acetylenic thioquinolines, including 4-chloro derivatives, for their antiproliferative effects on human cancer lines. The results indicated that compounds with specific substitutions exhibited potent activity against several cancer types, suggesting a pathway for further drug development .

Case Study 2: Polymer Synthesis

Research focused on synthesizing novel polymers from this compound derivatives demonstrated improved mechanical properties compared to traditional materials. These findings support the compound's role in advancing material science applications, particularly in creating robust coatings.

Data Tables

Mechanism of Action

The mechanism of action of 4-Chlorodecahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. Studies have shown that quinoline derivatives can interfere with DNA replication and protein synthesis, making them effective against certain pathogens .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-chlorodecahydroquinoline with structurally related chlorinated quinoline derivatives, emphasizing substituent diversity and its impact on properties:

Key Observations :

- Lipophilicity: The saturated decahydroquinoline system in this compound likely increases lipophilicity compared to aromatic analogs, influencing membrane permeability and pharmacokinetics.

- Substituent Position: Chlorine at C4 is common in antimalarial agents (e.g., chloroquine derivatives), but the lack of an aromatic ring in this compound may reduce π-stacking interactions critical for DNA intercalation .

- Functional Groups: Methoxy or ethoxy substituents (e.g., in 4-chloro-6,7-dimethoxyquinoline) enhance solubility and electronic effects, whereas carboxylic acid groups (e.g., 4-chloroquinoline-3-carboxylic acid) introduce polarity and metal-chelating capabilities .

Physicochemical Properties

- Melting Points: Aromatic chloroquinolines (e.g., 4-chloro-6,7-dimethoxyquinoline) exhibit higher melting points (130–131°C) due to crystalline packing, whereas this compound’s saturated structure may lower melting points .

- Solubility: The decahydro system likely reduces water solubility compared to polar derivatives like 4-chloroquinoline-3-carboxylic acid, which is soluble in polar aprotic solvents .

Q & A

Q. Checklist for Compliance :

- Obtain informed consent for human cell line use.

- Adhere to EPA DSSTox guidelines for environmental risk assessments .

How can researchers address discrepancies in toxicity data for this compound across in vitro and in vivo models?

Level: Advanced

Answer:

Model Selection : Use isogenic cell lines and standardized animal strains (e.g., C57BL/6 mice) to reduce variability .

Dosage Alignment : Normalize doses using body surface area (BSA) calculations for cross-species comparisons.

Metabolite Profiling : Perform LC-MS to identify toxic metabolites not present in vitro .

Meta-Analysis : Aggregate data from CAS Common Chemistry and PubChem to identify trends .

Q. Example Workflow :

In Vitro IC₅₀ : 50 µM (HEK293 cells).

In Vivo LD₅₀ : 200 mg/kg (mice).

Adjusted Dose : 16.2 mg/kg for humans (via BSA).

What methodologies are recommended for analyzing the stereochemical stability of this compound under varying pH conditions?

Level: Advanced

Answer:

Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to monitor enantiomeric excess .

Kinetic Studies : Conduct time-resolved circular dichroism (CD) at pH 2–12 to assess racemization rates.

Theoretical Modeling : Apply molecular dynamics (MD) simulations to predict protonation-dependent conformational changes .

Key Finding : Steric hindrance from the chloro group reduces racemization at pH >10 compared to non-chlorinated analogs .

How should researchers formulate a hypothesis-driven research question for studying this compound’s mechanism of action?

Level: Basic

Answer:

Follow this framework:

Independent Variable : Concentration of this compound.

Dependent Variable : Enzymatic inhibition (e.g., % inhibition of DNA gyrase).

Context : "How does this compound inhibit DNA gyrase in E. coli at micromolar concentrations?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.